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molecular formula C12H9NO2S B8376923 4-(4-Pyridylthio)benzoic acid

4-(4-Pyridylthio)benzoic acid

Cat. No. B8376923
M. Wt: 231.27 g/mol
InChI Key: YUNXOYMUAXGIIX-UHFFFAOYSA-N
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Patent
US06605626B2

Procedure details

A mixture of ethyl 4-(4-pyridylthio)benzoate (400 mg, 1.54 mmol) and 5 N aqueous sodium hydroxide (2 mL) in 1:1 tetrahydrofuran/methanol (2 mL) was stirred at room temperature for 18 h. The mixture was diluted with water and washed with diethyl ether. The aqueous layer was acidified to pH 6 with concentrated hydrochloric acid. The resulting precipitate was collected via vacuum filtration to provide 280 mg (78%) of the title compound as a pale yellow solid.
Name
ethyl 4-(4-pyridylthio)benzoate
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([S:7][C:8]2[CH:18]=[CH:17][C:11]([C:12]([O:14]CC)=[O:13])=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[OH-].[Na+].O1CCCC1.CO>O>[N:1]1[CH:2]=[CH:3][C:4]([S:7][C:8]2[CH:18]=[CH:17][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)=[CH:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
ethyl 4-(4-pyridylthio)benzoate
Quantity
400 mg
Type
reactant
Smiles
N1=CC=C(C=C1)SC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
tetrahydrofuran methanol
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with diethyl ether
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected via vacuum filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=CC=C(C=C1)SC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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